Cas no 759-02-4 (3-Fluoropentane-2,4-dione)

3-Fluoropentane-2,4-dione is a fluorinated derivative of pentane-2,4-dione (acetylacetone), characterized by the substitution of a fluorine atom at the 3-position. This modification enhances its reactivity and selectivity in organic synthesis, particularly as a fluorinated building block for pharmaceuticals, agrochemicals, and specialty materials. The presence of the fluorine atom influences the compound's electronic and steric properties, making it useful in chelation and coordination chemistry. Its high purity and stability under standard conditions ensure reliable performance in applications such as ligand design and fluorinated intermediate synthesis. The compound is typically handled under inert conditions to preserve its integrity.
3-Fluoropentane-2,4-dione structure
3-Fluoropentane-2,4-dione structure
Product name:3-Fluoropentane-2,4-dione
CAS No:759-02-4
MF:C5H7FO2
MW:118.106285333633
CID:982112
PubChem ID:11626652

3-Fluoropentane-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 3-Fluoropentane-2,4-dione
    • 2,4-Pentanedione, 3-fluoro- (6CI,8CI,9CI)
    • 2,4-Pentanedione, 3-fluoro-
    • 3-fluoro-2,4-pentanedione
    • 3-fluoro-pentane-2,4-dione
    • 3-Fluor-pentan-2,4-dion
    • AGN-PC-00CXV8
    • AK102412
    • ANW-62152
    • CTK8B9179
    • KB-124628
    • DTXSID70469665
    • LELFVORHOKZNGY-UHFFFAOYSA-N
    • 759-02-4
    • SCHEMBL1695072
    • g-fluoroacetylacetone
    • A923257
    • DB-331308
    • MDL: MFCD00215824
    • Inchi: InChI=1S/C5H7FO2/c1-3(7)5(6)4(2)8/h5H,1-2H3
    • InChI Key: LELFVORHOKZNGY-UHFFFAOYSA-N
    • SMILES: CC(=O)C(F)C(C)=O

Computed Properties

  • Exact Mass: 118.04300762g/mol
  • Monoisotopic Mass: 118.04300762g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • Boiling Point: 148.9±20.0°C at 760 mmHg

3-Fluoropentane-2,4-dione Security Information

3-Fluoropentane-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM280413-5g
3-Fluoropentane-2,4-dione
759-02-4 95%
5g
$*** 2023-05-29

Additional information on 3-Fluoropentane-2,4-dione

Comprehensive Analysis of 3-Fluoropentane-2,4-dione (CAS No. 759-02-4): Properties, Applications, and Industry Trends

3-Fluoropentane-2,4-dione (CAS 759-02-4), a fluorinated derivative of pentanedione, has garnered significant attention in organic synthesis and material science due to its unique chemical properties. This β-diketone compound features a fluorine atom at the 3-position, which enhances its reactivity and selectivity in coordination chemistry. Researchers frequently search for "synthesis of fluorinated diketones" or "3-Fluoropentane-2,4-dione applications," reflecting its growing importance in advanced chemical processes.

The molecular structure of 3-Fluoropentane-2,4-dione enables chelation with metal ions, making it valuable for designing catalysts and ligands. Its fluorine substituent introduces electron-withdrawing effects, a feature often explored in queries like "how does fluorine affect diketone reactivity." Recent studies highlight its role in developing high-performance polymers and pharmaceutical intermediates, aligning with trends in sustainable chemistry and green synthesis methodologies.

From an industrial perspective, CAS 759-02-4 is increasingly referenced in patents related to specialty chemicals. Users often inquire about "safe handling of fluorinated diketones" or "3-Fluoropentane-2,4-dione solubility," underscoring the need for detailed technical data. The compound’s low volatility and thermal stability make it suitable for high-temperature applications, a key advantage in material science innovations.

Environmental considerations are another hotspot. Searches for "biodegradability of fluorinated compounds" reveal growing interest in eco-friendly alternatives. While 3-Fluoropentane-2,4-dione exhibits moderate persistence, its derivatives are being optimized for reduced environmental impact. This aligns with global initiatives like the UN Sustainable Development Goals (SDGs), particularly in responsible chemical production.

Analytical techniques for characterizing 759-02-4, such as NMR spectroscopy and mass spectrometry, are frequently discussed in academic forums. The compound’s distinct 1H-NMR signals (δ 6.0 ppm for the enolic proton) and 19F-NMR shifts provide reliable identification markers, addressing common queries like "how to identify fluorinated diketones."

Future research directions for 3-Fluoropentane-2,4-dione may focus on its potential in energy storage materials or photoactive complexes, topics trending in scientific literature. As industries seek "novel fluorinated building blocks," this compound’s versatility positions it as a candidate for next-generation chemical solutions.

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